Product packaging for 2,3-Dibromo-1,4-diphenylnaphthalene(Cat. No.:)

2,3-Dibromo-1,4-diphenylnaphthalene

Cat. No.: B13093291
M. Wt: 438.2 g/mol
InChI Key: GWNDTVVOZWNQOB-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-diphenylnaphthalene is a high-value, multifunctional chemical intermediate designed for advanced materials research and development. This compound features a naphthalene core strategically functionalized with bromine atoms and phenyl groups, making it an essential building block in organic synthesis. Its primary research value lies in the construction of complex polycyclic aromatic hydrocarbons (PAHs) and π-extended conjugated systems for next-generation organic electronic devices . Researchers utilize this dibrominated intermediate in key cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to create novel organic semiconductors . These semiconductors are critical for developing high-performance materials in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics . The specific substitution pattern on the naphthalene ring influences the solid-state packing and crystallinity of the resulting materials, which are critical factors determining charge carrier mobility and overall device efficiency . The structure serves as a precursor for developing compounds with tailored luminescent properties and thermal stability. This product is designated "For Research Use Only" (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H14Br2 B13093291 2,3-Dibromo-1,4-diphenylnaphthalene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H14Br2

Molecular Weight

438.2 g/mol

IUPAC Name

2,3-dibromo-1,4-diphenylnaphthalene

InChI

InChI=1S/C22H14Br2/c23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24)16-11-5-2-6-12-16/h1-14H

InChI Key

GWNDTVVOZWNQOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)Br)Br

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 2,3 Dibromo 1,4 Diphenylnaphthalene

Functional Group Interconversions on the Dibrominated Naphthalene (B1677914) Core

The two bromine atoms on the naphthalene scaffold are prime sites for functionalization, enabling the synthesis of a diverse range of derivatives through various metal-catalyzed and nucleophilic substitution reactions.

The bromine substituents on 2,3-dibromo-1,4-diphenylnaphthalene serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds. These reactions are instrumental in extending the π-conjugated system of the naphthalene core, a critical strategy for tuning the electronic and photophysical properties of the resulting molecules.

For instance, Suzuki-Miyaura cross-coupling reactions can be employed to introduce new aryl or vinyl groups by reacting the dibromonaphthalene with appropriate boronic acids or esters. nih.gov Similarly, Sonogashira coupling enables the installation of alkyne moieties, further extending the π-system. nih.govnih.gov These reactions typically proceed in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a co-catalyst like copper(I) iodide for Sonogashira reactions. nih.gov The ability to sequentially or simultaneously replace the bromine atoms allows for the construction of complex and highly functionalized naphthalene derivatives.

The introduction of nitrogen- and sulfur-containing functional groups can also be achieved through Buchwald-Hartwig amination and related cross-coupling methodologies. These reactions provide access to a variety of aniline (B41778) and thioether derivatives, which are valuable for their potential applications in materials science and medicinal chemistry.

While aryl halides are generally less reactive towards nucleophilic attack than alkyl halides, the reactivity of this compound can be enhanced under specific conditions, allowing for nucleophilic aromatic substitution (SNAr) reactions. libretexts.org In these reactions, a strong nucleophile displaces one or both of the bromine atoms.

The mechanism of SNAr reactions typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity. libretexts.org The presence of electron-withdrawing groups on the aromatic ring can significantly accelerate this process by stabilizing the negatively charged intermediate. masterorganicchemistry.com Common nucleophiles used in these reactions include alkoxides, amides, and thiolates. elsevierpure.com

The feasibility and rate of nucleophilic aromatic substitution are influenced by the strength of the nucleophile and the reaction conditions, such as temperature and solvent. youtube.com In some cases, very strong bases can promote an elimination-addition mechanism, proceeding through a benzyne-like intermediate. youtube.com

Cycloaddition Reactions Involving this compound as a Reactive Component

The extended π-system of the 1,4-diphenylnaphthalene (B3358381) core can potentially participate in cycloaddition reactions, a powerful class of pericyclic reactions for the construction of cyclic structures. libretexts.org One of the most well-known examples is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this type of reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.

While the naphthalene core itself is aromatic and generally unreactive as a diene in Diels-Alder reactions, the phenyl substituents could potentially be modified to contain diene functionalities. More plausibly, the dibrominated naphthalene derivative can be transformed into a species that acts as a dipolarophile in 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.org For example, conversion of the bromine atoms to other functional groups could introduce unsaturation, making the molecule susceptible to reaction with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org The success of such cycloaddition strategies would depend on the specific diene or dipolarophile characteristics of the derivatized naphthalene and the reaction conditions employed.

Electrophilic and Radical Reactions on the Naphthalene and Phenyl Moieties

The naphthalene and phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The phenyl groups are generally activating and will direct incoming electrophiles to the ortho and para positions. The dibrominated naphthalene core is deactivated by the bromine atoms, but electrophilic attack is still possible, with the substitution pattern influenced by the interplay of electronic and steric factors.

Radical reactions also offer a pathway for the functionalization of this molecule. For instance, the reaction of phenyl radicals with species like acetylene (B1199291) is a known pathway for the formation of larger polycyclic aromatic hydrocarbons (PAHs), including naphthalene itself. rsc.org Similarly, the phenyl and naphthyl rings within this compound could potentially undergo radical addition or substitution reactions, leading to further derivatization. The reaction of phenyl radicals with 1,3-butadiene, for example, can lead to the formation of dihydronaphthalene structures. researchgate.net

Strategies for Asymmetric Synthesis and Introduction of Chirality to Naphthalene Derivatives

The synthesis of chiral naphthalene derivatives is of significant interest due to their potential applications in catalysis and materials science. While this compound itself is achiral, chirality can be introduced through various synthetic strategies.

One approach involves the use of asymmetric catalysis to perform enantioselective transformations on the naphthalene core or its phenyl substituents. rsc.org For example, asymmetric cross-coupling reactions, employing chiral ligands on the metal catalyst, could be used to introduce new substituents in a stereocontrolled manner.

Another strategy is the introduction of a chiral auxiliary to the molecule. This auxiliary can direct subsequent reactions to occur stereoselectively, after which the auxiliary can be removed. The development of "orientational chirality," where a chiral center is connected to a remote blocking group, has been explored in the context of naphthalene derivatives. nih.govnih.gov This has been achieved through multi-step syntheses involving asymmetric nucleophilic additions and cross-coupling reactions to assemble complex chiral structures. nih.govnih.gov

Furthermore, the creation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond, is a possibility for highly substituted derivatives of this compound. By introducing bulky groups through the reactions described above, the rotation around the C-C bonds connecting the naphthalene core and the phenyl rings could be hindered, leading to stable, isolable enantiomers.

Advanced Spectroscopic and Structural Characterization of 2,3 Dibromo 1,4 Diphenylnaphthalene and Its Derivatives

X-ray Crystallography for Determination of Solid-State Molecular Architecture and Supramolecular Assemblies

There are no published single-crystal X-ray diffraction studies for 2,3-Dibromo-1,4-diphenylnaphthalene. Consequently, information regarding its crystal system, space group, unit cell dimensions, and bond lengths is not available. Studies on related structures, such as 1,4-dibromonaphthalene-2,3-diol, reveal details like intramolecular hydrogen bonding and short Br⋯Br contacts, but these findings cannot be extrapolated to the title compound. nih.govnih.gov The solid-state packing, molecular conformation, and potential supramolecular assemblies of this compound remain undetermined without experimental crystallographic data.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Analysis

The UV-Vis absorption spectrum for this compound has not been documented in scientific literature. Therefore, its maximum absorption wavelengths (λmax) and the corresponding molar absorptivity coefficients, which are crucial for analyzing its electronic transitions (e.g., π→π*), are unknown. Studies on other naphthalene (B1677914) derivatives show that silyl (B83357) and methoxy (B1213986) substitutions can cause bathochromic (red) shifts in the absorption maxima, but the specific effects of bromine and phenyl groups at the 2,3- and 1,4-positions, respectively, have not been experimentally determined for this compound. nih.gov

Advanced Photoluminescence and Fluorescence Spectroscopy for Excited-State Dynamics

No photoluminescence or fluorescence spectroscopy studies have been published for this compound. The excited-state dynamics and emission properties of this compound are therefore uncharacterized.

Steady-State and Time-Resolved Fluorescence Measurements

There are no records of steady-state or time-resolved fluorescence measurements for this compound. The emission spectra, excitation spectra, and fluorescence decay kinetics have not been investigated.

Analysis of Fluorescence Quantum Yields and Lifetimes

As a consequence of the lack of fluorescence studies, the fluorescence quantum yield (Φf) and lifetime (τ) for this compound are unknown. These parameters are essential for understanding the efficiency of the radiative decay process from the excited state.

Solvatochromic Effects and Environment-Dependent Emission Properties

There is no information regarding the solvatochromic effects on this compound. How the emission properties of this compound might change with solvent polarity has not been studied.

Transient Absorption Spectroscopy for Short-Lived Species Characterization

Transient absorption spectroscopy is a powerful pump-probe technique utilized to investigate the dynamics of short-lived excited states in molecules. youtube.comyoutube.com This method allows for the characterization of transient species such as singlet and triplet excited states, excimers, and radical ions, providing insights into photochemical and photophysical processes like energy and charge transfer. youtube.comnd.edu The experiment involves exciting a sample with a short laser pulse (pump) and monitoring the subsequent changes in absorbance with a second, time-delayed pulse (probe). youtube.comyoutube.com

For a molecule like this compound, which possesses both naphthalene and phenyl chromophores, transient absorption spectroscopy can elucidate the behavior of its excited states. The introduction of heavy bromine atoms is expected to enhance intersystem crossing, potentially leading to a high triplet quantum yield. The transient absorption spectrum would likely be dominated by triplet-triplet absorption bands.

In studies of naphthalene and its derivatives, transient absorption spectra have revealed characteristic features. For instance, concentrated solutions of naphthalene exhibit a transient absorption band around 520 nm, which has been assigned to the intermolecular triplet excimer. acs.org Covalently linked naphthalene dimers, which can be considered structural analogues for the interacting chromophores within a single complex molecule, also show similar transient absorptions. acs.org Furthermore, the photophysical properties of diphenylnaphthalenes have been shown to be influenced by the substitution pattern of the phenyl groups, which affects the solid-state emission and crystal packing. nih.gov The presence of the phenyl groups in this compound will likely influence the excited-state dynamics, potentially leading to charge transfer character in the excited state.

The investigation of designed dinaphthyl compounds has provided evidence for both localized and delocalized triplet states, with the most stable and long-lived triplet state being localized on a single naphthalene unit. rsc.org However, the transient absorption spectrum of such a localized triplet can still be significantly different from that of an isolated naphthalene molecule, depending on the geometry. rsc.org Therefore, for this compound, one might expect to observe transient absorption signals corresponding to a triplet state localized on the naphthalene core, but perturbed by the dibromo and diphenyl substitutions.

Femtosecond transient absorption spectroscopy (fs-TAS) is a particularly valuable tool for monitoring ultrafast events like electron transfer in photocatalysis. rsc.org Given the potential for photoinduced processes in halogenated aromatic compounds, fs-TAS could reveal the initial steps of energy relaxation and charge separation in derivatives of this compound. Studies on similar systems, such as iridium/nickel photocatalysts, have successfully used transient absorption to observe energy transfer processes. princeton.edu

The following table summarizes the expected transient species and their characteristic absorption regions for this compound and its derivatives based on literature data for related compounds.

Transient Species Expected Absorption Region (nm) Supporting Evidence from Analogous Compounds
Triplet Monomer~420Characteristic triplet-triplet absorption of naphthalene. acs.org
Triplet Excimer~450-650Observed in concentrated solutions of naphthalene and its covalently linked dimers. acs.org
Phenyl-Substituted Naphthalene Excited StateDependent on substitution patternDiphenylnaphthalenes show varied solid-state emission based on phenyl group positions. nih.gov
Localized Triplet StateVaries with geometryDinaphthyl compounds show localized triplet states with spectra differing from isolated naphthalene. rsc.org

Mass Spectrometry for Precise Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for the precise determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. libretexts.orgwikipedia.org For a halogenated polycyclic aromatic hydrocarbon like this compound, mass spectrometry provides unambiguous confirmation of its elemental composition and offers insights into its chemical stability.

The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern for the molecular ion peak (M+). Due to the nearly equal natural abundance of the 79Br and 81Br isotopes, a compound containing two bromine atoms will exhibit a distinctive M, M+2, and M+4 peak cluster with an intensity ratio of approximately 1:2:1. whitman.edu This isotopic signature is a powerful tool for identifying brominated compounds in a mass spectrum.

Electron ionization (EI) is a common ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. youtube.com The fragmentation pattern is highly dependent on the molecular structure and can be used to deduce the connectivity of atoms. For aromatic compounds, the molecular ion is often prominent due to the stability of the aromatic ring. whitman.edu

The fragmentation of this compound under EI-MS would likely proceed through several key pathways:

Loss of Bromine: The initial fragmentation step is often the cleavage of a carbon-bromine bond, resulting in the loss of a bromine radical (Br•) to form an [M-Br]+ ion. The subsequent loss of the second bromine atom would lead to an [M-2Br]+ ion. Studies on polybrominated diphenyl ethers have shown that debromination is a major fragmentation pathway. nih.gov

Loss of HBr: Elimination of a hydrogen bromide (HBr) molecule is another possible fragmentation pathway, particularly if a hydrogen atom is suitably positioned.

Cleavage of Phenyl Groups: The bonds connecting the phenyl groups to the naphthalene core could also cleave, leading to the loss of a phenyl radical (C6H5•) to form an [M-C6H5]+ ion.

Retro-Diels-Alder (RDA)-type Reactions: Although less common for highly aromatized systems, complex rearrangements and ring cleavages could occur at higher ionization energies.

The following table outlines the predicted major fragments for this compound in an electron ionization mass spectrum.

Ion m/z (Mass-to-Charge Ratio) Proposed Fragmentation Pathway
[M]+Calculated based on formula C22H14Br2Molecular ion
[M-Br]+M - 79 or M - 81Loss of one bromine radical
[M-2Br]+M - 158, M - 160, or M - 162Loss of two bromine radicals
[M-HBr]+M - 80 or M - 82Loss of a hydrogen bromide molecule
[M-C6H5]+M - 77Loss of a phenyl radical
[C22H12]+M - 2HBrSuccessive loss of two HBr molecules

It is important to note that the relative abundances of these fragment ions will depend on the ionization energy and the specific instrumentation used. Tandem mass spectrometry (MS/MS) could be employed to further investigate the fragmentation pathways by isolating a specific fragment ion and inducing further dissociation. nih.gov

Theoretical and Computational Chemistry Studies of 2,3 Dibromo 1,4 Diphenylnaphthalene

Density Functional Theory (DFT) for Ground State Electronic Structure, Molecular Geometry, and Frontier Molecular Orbitals

No published studies utilizing Density Functional Theory (DFT) to investigate the ground state electronic structure, optimize the molecular geometry, or analyze the Frontier Molecular Orbitals (HOMO-LUMO) of 2,3-Dibromo-1,4-diphenylnaphthalene were found.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior Prediction

There are no available research articles that employ Time-Dependent Density Functional Theory (TD-DFT) to explore the excited state properties or predict the photophysical behavior, such as absorption and emission spectra, of this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

A search of scientific databases yielded no studies that have performed Molecular Dynamics (MD) simulations to analyze the conformational landscape or investigate the intermolecular interactions of this compound.

Computational Mechanistic Investigations of Reaction Pathways and Transition States

There is no available literature on the computational investigation of reaction pathways or the characterization of transition states involving this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Rational Design of Derivatives

No Quantitative Structure-Property Relationship (QSPR) models have been developed or reported for this compound to facilitate the rational design of its derivatives.

Functional Material Applications and Structure Performance Relationships of Naphthalene Derivatives

Organic Electronics Applications of 2,3-Dibromo-1,4-diphenylnaphthalene Scaffolds

There is no available research to suggest that this compound has been utilized as a scaffold in organic electronics. The following subsections are based on the potential applications that a molecule with this structure could have, but it must be stressed that this is conjecture in the absence of scientific evidence.

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Device Performance

No studies have been found that incorporate this compound into an OLED device, either as an emissive material, a host, or a transport layer material. Therefore, no data on its electroluminescent performance, such as efficiency, color purity, or lifetime, can be presented.

Organic Field-Effect Transistors (OFETs) and Charge Transport Characteristics

The charge transport characteristics of this compound have not been reported. Consequently, there is no information on its charge carrier mobility, on/off ratio, or threshold voltage when used in an OFET architecture.

Organic Photovoltaics (OPVs) and Singlet Fission Chromophore Integration

There is no literature to indicate that this compound has been investigated as a donor, acceptor, or interfacial layer in organic solar cells. Furthermore, no studies have explored its potential for singlet fission, a process that could enhance the efficiency of OPVs.

Application in Organic Semiconductor Research

As a molecule that is not present in the available scientific literature, this compound has not been used in broader organic semiconductor research. Its fundamental electronic properties, such as its HOMO/LUMO energy levels and bandgap, remain undetermined.

Advanced Photophysical Applications as Fluorophores and Chromophores

The photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime, have not been documented.

Development of Naphthalene-Based Fluorescent Probes and Labels

Without knowledge of its fluorescent properties, this compound has not been developed into fluorescent probes or labels for any analytical or biological applications.

Aggregation-Induced Emission (AIE) Characteristics and Solid-State Luminescence

Naphthalene (B1677914) itself is known to be fluorescent in solution but non-emissive in the solid state. However, the introduction of phenyl substituents can induce solid-state luminescence. Research into various diphenylnaphthalenes (DPNs) has shown that their emission properties in the solid state are closely linked to their molecular structure and crystal packing. mdpi.comnih.govnih.gov

For instance, a study on 1,4-, 1,5-, 2,6-, and 2,7-diphenylnaphthalenes (DPNs) demonstrated that all exhibited fluorescence in solution within the deep-blue region (340–440 nm) and also emitted in the solid state. nih.gov Notably, the solid-state emission spectrum of 2,6-Diphenylnaphthalene (2,6-DPN) was significantly red-shifted compared to its spectrum in solution. nih.govnih.gov This phenomenon is attributed to its crystal structure, which adopts a herringbone motif. In contrast, the other DPN isomers, which form column-stacked structures, showed solid-state emission spectra similar to their solution counterparts. nih.govnih.gov This relationship between crystal packing and solid-state emission is crucial for designing materials for electronic applications. nih.gov

The phenomenon of Aggregation-Induced Emission (AIE) is particularly relevant for naphthalene derivatives. AIE-active materials are typically non-emissive when dissolved as single molecules but become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect has been observed in various naphthalene-based systems. For example, nitrogen-bridged naphthalene monoimide dimers are AIE-active, displaying bright green emission with a high quantum yield in the solid state due to favorable crystal packing dominated by CH/π interactions. researchgate.net Similarly, certain naphthalene diimide (NDI) amphiphiles exhibit AIE properties, where aggregation leads to excimer formation and enhanced emission. rsc.org

Compound/SystemEmission TypeKey Finding
2,6-Diphenylnaphthalene (2,6-DPN) Solid-State LuminescenceEmission is red-shifted in the solid state compared to solution due to a herringbone crystal packing motif. nih.govnih.gov
Nitrogen-Bridged Naphthalene Monoimide Dimer Aggregation-Induced Emission (AIE)Exhibits bright green emission in the solid state with a high quantum yield. researchgate.net
Naphthalene Diimide (NDI) Amphiphiles Aggregation-Induced Emission (AIE)Aggregation in poor solvents can trigger enhanced emission due to excimer formation. rsc.org

Tunable Emission Properties through Structural Modification and Environmental Interaction

The emission properties of naphthalene derivatives can be finely tuned through strategic structural modifications and by altering their environment. These modifications can influence the electronic structure, molecular packing, and excited-state dynamics of the compounds.

Structural modification is a powerful tool for tuning emission wavelengths. In nitrogen-doped anthanthrene (B94379) derivatives (acridino[2,1,9,8-klmna]acridine bisimides), which are based on a naphthalene monoimide framework, late-stage cyanation of the dimer structure successfully tuned its AIE color from green to orange. researchgate.net The functionalization of naphthalene diimides (NDIs) at the imide positions with alkyl chains of varying lengths also demonstrates tunable AIE properties. NDIs with shorter alkyl chains tend to form H-aggregates, which are highly emissive, whereas those with longer chains favor J-aggregates, which are less emissive. latrobe.edu.au A study of hydrazone derivatives showed that modifying the heterocyclic core from an imidazolium (B1220033) to a pyridinium (B92312) salt resulted in a dramatic shift in emission from green (530 nm) to the near-infrared (688 nm) in the crystalline state. nih.gov

Environmental factors, such as solvent polarity and the physical state, also play a critical role. The solid-state packing of diphenylnaphthalenes, as discussed previously, directly impacts their emission spectra, with herringbone structures leading to red-shifted excimer emission compared to column-stacked structures. nih.gov For NDI amphiphiles, the solvent composition can trigger the formation of different types of hierarchical self-assembled structures, which in turn affects their emission characteristics. rsc.org

Supramolecular Chemistry and Molecular Recognition Phenomena

The rigid and aromatic nature of the naphthalene scaffold makes it an excellent building block for constructing complex supramolecular architectures and host molecules for molecular recognition.

Design and Synthesis of Host Molecules Incorporating Naphthalene Frameworks

A variety of host molecules have been designed and synthesized using naphthalene units as key structural components. These hosts are engineered to have specific cavity sizes, shapes, and binding sites for recognizing guest molecules. rsc.org

One notable class is the acyclic pillar[n]naphthalenes , which are synthesized through a one-pot condensation of a 2,3-diethoxynaphthalene (B13772719) monomer with paraformaldehyde. nih.gov These oligomers can adopt pseudo-cyclic structures capable of encapsulating guests. Another approach involves the creation of large, box-like structures, such as porphyrinic molecular squares , where porphyrin units functionalized with pyridyl groups are linked at the corners by rhenium complexes. northwestern.edu The naphthalene diimide (NDI) unit is another popular building block. Researchers have synthesized NDI-based molecular triangles and NDI-containing cyclophanes that can participate in host-guest chemistry. nih.govresearchgate.net These cyclophanes are often synthesized using methods like click chemistry to incorporate other functionalities, such as triazole units, which can act as metal binding sites. researchgate.net

Host-Guest Binding Interactions and Molecular Selectivity Studies

Naphthalene-based hosts exhibit diverse and selective binding interactions with a range of guest molecules, driven by noncovalent forces like π-π stacking, hydrogen bonding, and electrostatic interactions.

Acyclic pillar acs.orgnaphthalene has demonstrated effective binding of various organic ammonium (B1175870) cations, with association constants (Kₐ) typically in the range of 10² to 10⁴ M⁻¹. nih.gov This binding is achieved by the host wrapping around the guest molecule. Porphyrinic molecular squares show exceptionally strong binding. A zinc(II) porphyrin square was found to bind 5,10,15,20-tetrapyridylporphyrin with a very high association constant of 4 x 10⁷ M⁻¹, a result of multipoint binding within the host's cavity. northwestern.edu The binding event was monitored by the quenching of the host's natural fluorescence. northwestern.edu

NDI-based hosts are particularly interesting due to their electron-accepting nature. An NDI-based molecular triangle forms charge-transfer complexes with the electron-rich guest tetrathiafulvalene (B1198394) (TTF). nih.gov The stoichiometry and packing of these host-guest complexes can be controlled by the choice of solvent, leading to different supramolecular tessellations. nih.gov Similarly, an NDI cyclophane containing triazole units acts as a fluorescent sensor for metal ions; its intramolecular electron transfer is modulated upon binding with cations like Mg²⁺, Zn²⁺, and Pb²⁺, leading to the appearance of a new dimer emission. researchgate.net

Host MoleculeGuest Molecule(s)Association Constant (Kₐ)Key Interaction Type
Acyclic pillar acs.orgnaphthalene Organic Ammonium Cations10² - 10⁴ M⁻¹Encapsulation, Cation-π
Zinc(II) Porphyrin Square Tetrapyridylporphyrin4 x 10⁷ M⁻¹Multipoint Coordination, Fluorescence Quenching
NDI Molecular Triangle Tetrathiafulvalene (TTF)Not specifiedCharge-Transfer, π-π Stacking
NDI-Triazole Cyclophane Various Metal Cations (e.g., Mg²⁺, Zn²⁺)Not specifiedCoordination, Photoinduced Electron Transfer

Enantioselective Molecular Recognition and Chiral Separation Methodologies

The incorporation of chirality into naphthalene-based supramolecular systems enables enantioselective recognition, a fundamental process in chemistry and biology. nih.gov This is often achieved by creating chiral cavities or surfaces that preferentially bind one enantiomer of a guest molecule over the other.

A compelling example is the self-assembly of a bichromophoric naphthalene diimide (NDI) derivative into chiral supramolecular nanofibers. These nanofibers demonstrated "almost absolute" enantioselective recognition of a chiral perylenediimide (PDI) guest. nih.gov The recognition was quantified through Förster resonance energy transfer (FRET) from the host nanofibers to the guest PDI molecules, which was efficient for one enantiomer but negligible for the other. This high degree of selectivity arises from the amplified chirality of the self-assembled system. nih.gov

Furthermore, NDI amphiphiles functionalized with chiral motifs like tartaric acid can self-assemble into structures with tunable chirality. The molecular recognition of adenosine (B11128) phosphates by these assemblies can induce a specific helical arrangement, and competitive guest binding can even lead to a dynamic reversal of the helix. rsc.orgrsc.org These systems highlight how molecular recognition events can be used to control the supramolecular chirality of an assembly.

Development of Chemical Sensors Based on Molecular Recognition

The unique photophysical properties of naphthalene derivatives, such as high quantum yields and photostability, make them excellent candidates for the development of fluorescent chemical sensors. nih.gov These sensors operate through a molecular recognition mechanism, where the binding of a specific analyte (ion or molecule) to a naphthalene-based receptor induces a measurable change in the fluorescence signal (e.g., 'turn-on', 'turn-off', or ratiometric shift).

Several naphthalene-based sensors have been developed for the detection of metal ions. A Schiff base derivative of naphthalene was reported as a highly selective 'turn-on' fluorescent probe for aluminum ions (Al³⁺). nih.gov It exhibited a low detection limit of 1.89 x 10⁻⁸ M and was successfully used for imaging Al³⁺ in living cells. nih.gov Another sensor for Al³⁺, also based on a naphthalene Schiff base, showed a binding ratio of 2:1 with the metal ion and a binding constant of 1.598 × 10⁵ M⁻¹. mdpi.com

Naphthalene derivatives have also been engineered to detect anions. A dizinc(II) complex built on a naphthalene carbohydrazone platform was designed as a highly selective sensor for the pyrophosphate (PPi) anion, with a detection limit of 155 ppb. acs.org This sensor was sensitive enough to detect PPi released during a polymerase chain reaction (PCR), demonstrating its practical utility in a biological context. acs.org

Sensor BaseTarget AnalyteDetection LimitSensing Mechanism
Naphthalene Schiff Base Al³⁺1.89 x 10⁻⁸ M'Turn-on' Fluorescence nih.gov
Naphthalene Schiff Base Al³⁺Not specified (Kₐ = 1.598 × 10⁵ M⁻¹)Fluorescence Enhancement mdpi.com
Naphthalene-Dizinc(II) Complex Pyrophosphate (PPi)155 ppb (approx. 8.8 x 10⁻⁷ M)Fluorescence Quenching acs.org

Catalytic Applications as Ligands or Scaffold Components in Transition Metal Catalysis

There is no available scientific literature detailing the use of this compound as a ligand or a scaffold component in transition metal catalysis. Research in this area has focused on other naphthalene derivatives, but specific studies involving this particular compound in catalytic applications have not been reported. Consequently, no data on its performance, such as reaction yields, selectivity, or turnover numbers, can be provided.

Data Table 6.4: Catalytic Performance of this compound

Reaction TypeCatalyst SystemSubstrateProductYield (%)Selectivity (%)Turnover Number (TON)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Integration into Nanomaterials and Advanced Composite Systems

Similarly, a thorough search of published research reveals no instances of this compound being integrated into nanomaterials or advanced composite systems. The potential role of this compound in modifying the properties of such materials, or the synthesis of composites containing it, has not been explored in the available scientific literature. Therefore, there are no detailed research findings or performance data to report in this area.

Data Table 6.5: Properties of Nanomaterials and Composites Incorporating this compound

Material TypeMethod of IntegrationRole of Naphthalene DerivativeResulting Properties
Data Not AvailableData Not AvailableData Not AvailableData Not Available

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.